1,2,3-Triazole vs. 1,2,4-Triazole Regioisomerism: Implications for Target Engagement and Reported Bioactivity Profiles
The target compound incorporates a 1,2,3-triazole core, whereas the most extensively characterized triazole-benzoic acid anticancer data in the literature originates from 1,2,4-triazole hybrids. Abuelizz et al. (2019) reported that 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (compounds 2, 5, 14, and 15) exhibited IC₅₀ values ranging from 15.6 to 23.9 µM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, comparable to doxorubicin (IC₅₀ = 19.7 µM for MCF-7, 22.6 µM for HCT-116) [1]. These 1,2,4-triazole hybrids also demonstrated selectivity versus normal RPE-1 cells, an observation attributed to the specific triazole regioisomer scaffold [1]. The 1,2,3-triazole regioisomer present in the target compound differs in both the spatial disposition of substituents and the electronic character of the triazole ring; critically, the 1,2,3-triazole lacks the additional nitrogen at position 4 that defines the 1,2,4-triazole's hydrogen-bonding profile [1][2]. Because the bioactive conformation and target-binding pharmacophore of these regioisomers are not interchangeable, the published anticancer IC₅₀ values for the 1,2,4-triazole series cannot be assumed to apply to the 1,2,3-triazole target compound, yet the structural difference represents a deliberate design variable for probing regioisomer-dependent target selectivity [2].
| Evidence Dimension | Triazole regioisomer–dependent anticancer cytotoxicity |
|---|---|
| Target Compound Data | Specific 1,2,3-triazole regioisomer; no published IC₅₀ data available for this exact scaffold |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids (Abuelizz 2019): IC₅₀ = 15.6–23.9 µM (MCF-7/HCT-116); doxorubicin IC₅₀ = 19.7 µM (MCF-7), 22.6 µM (HCT-116); selectivity vs. RPE-1 normal cells demonstrated |
| Quantified Difference | Regioisomeric scaffold difference (1,2,3-triazole vs. 1,2,4-triazole) precludes direct numerical comparison of potency; the structural distinction represents a qualitative SAR probe opportunity |
| Conditions | MTT assay; MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), and RPE-1 (normal retinal pigment epithelial) cell lines; 24–48 h incubation |
Why This Matters
For procurement decisions, this regioisomeric distinction means the target compound enables investigation of whether the 1,2,3-triazole scaffold confers different target selectivity or off-target profiles compared to the more extensively studied 1,2,4-triazole series, a question unaddressable using either regioisomer alone.
- [1] Abuelizz HA, Marzouk M, Ghabbour H, Al-Salahi R. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Advances. 2019;9(33):19065–19074. doi:10.1039/c9ra03151k. View Source
- [2] PubChem Compound Summary for CID 16228412, 4-[5-(4-bromophenyl)-1H-1,2,3-triazol-1-yl]benzoic acid. National Center for Biotechnology Information (2025). View Source
